molecular formula C18H36O2 B1199314 cis-And trans-4-isopropylcyclohexanol

cis-And trans-4-isopropylcyclohexanol

Cat. No.: B1199314
M. Wt: 284.5 g/mol
InChI Key: YYIMNQDCBHIXPG-UHFFFAOYSA-N
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Description

cis- and trans-4-Isopropylcyclohexanol are stereoisomers of a cyclohexanol derivative with an isopropyl group at the 4-position. The cis isomer has the hydroxyl (-OH) and isopropyl groups on the same side of the cyclohexane ring, while the trans isomer has these groups on opposite sides. The molecular formula is C₉H₁₈O, with a molecular weight of 142.24 g/mol . These isomers are typically synthesized via catalytic hydrogenation or enzymatic reduction of ketone precursors, as demonstrated in the biotransformation of 4-propylcyclohexanone using mutant alcohol dehydrogenase . The isomers are used in fragrances, pharmaceuticals, and liquid crystal materials due to their structural rigidity and stereospecific properties .

Properties

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

4-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/2C9H18O/c2*1-7(2)8-3-5-9(10)6-4-8/h2*7-10H,3-6H2,1-2H3

InChI Key

YYIMNQDCBHIXPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)O.CC(C)C1CCC(CC1)O

Synonyms

4-isopropylcyclohexanol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclohexanol Derivatives

Structural and Physical Properties

The table below compares cis-/trans-4-isopropylcyclohexanol with analogous cyclohexanol derivatives:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications Isomer Stability
cis/trans-4-Isopropylcyclohexanol Isopropyl (-C₃H₇) C₉H₁₈O 142.24 ~220 (estimated) 0.92 (mixture) Fragrances, LCD materials Trans > Cis
4-Methylcyclohexanol Methyl (-CH₃) C₇H₁₄O 114.18 164 0.914 Solvents, intermediates Trans > Cis
4-Propylcyclohexanol Propyl (-C₃H₇) C₉H₁₈O 142.24 ~210 0.923–0.928 Liquid crystal precursors Trans > Cis
4-Chlorocyclohexanol Chloro (-Cl) C₆H₁₁ClO 134.60 ~200 1.18 Pharmaceuticals, agrochemicals Trans > Cis
4-Aminocyclohexanol Amino (-NH₂) C₆H₁₃NO 115.17 Sublimes 1.12 Drug intermediates Cis ≈ Trans

Notes:

  • Boiling Points : Bulky substituents (e.g., isopropyl) increase boiling points due to higher molecular weight and van der Waals interactions.
  • Density : Electron-withdrawing groups (e.g., -Cl) increase density compared to alkyl substituents.
  • Stability : Trans isomers are generally more thermodynamically stable due to reduced steric hindrance .

Chemical Reactivity and Functional Differences

  • Hydrogen Bonding: The hydroxyl group in 4-isopropylcyclohexanol participates in hydrogen bonding, affecting solubility in polar solvents like ethanol and water. Cis isomers exhibit stronger intramolecular hydrogen bonding than trans isomers, reducing reactivity in esterification reactions .
  • Steric Effects: The bulky isopropyl group in cis-4-isopropylcyclohexanol creates steric hindrance, slowing oxidation reactions compared to trans isomers .
  • Electronic Effects : Electron-donating groups (e.g., -CH₃, -C₃H₇) increase the electron density of the cyclohexane ring, while electron-withdrawing groups (e.g., -Cl) enhance electrophilic substitution reactivity .

Research Findings and Methodological Insights

  • Synthesis: Enzymatic methods (e.g., alcohol dehydrogenase) achieve >90% enantiomeric excess for cis-4-propylcyclohexanol, outperforming traditional catalytic hydrogenation .
  • Isomer Separation : GC/MS and chiral GC are standard for resolving cis/trans mixtures, while chemical methods (e.g., derivatization with chiral agents) confirm configurations .
  • Thermodynamic Stability: For 4-tert-butylcyclohexanol, trans isomers are 2–3 kcal/mol more stable than cis isomers due to equatorial positioning of substituents . This trend likely extends to 4-isopropyl derivatives.

Preparation Methods

Reaction Mechanism and Industrial Protocol

The most widely documented method involves catalytic hydrogenation of p-isopropylphenol using ruthenium on carbon (Ru/C) under high-pressure conditions. The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential addition of hydrogen atoms to the aromatic ring. This exothermic process typically achieves >95% conversion rates.

Key Reaction Parameters

ParameterRangeOptimal Value
Temperature50–150°C90–120°C
Pressure1.0–5.0 MPa2.0–4.0 MPa
Solvent (vs. substrate)Ethanol, THF, butanol3–4x substrate mass
Ru/C loading0.5–5‰ substrate mass1–4‰ substrate mass

The solvent plays a critical role in stabilizing intermediates, with tetrahydrofuran (THF) providing higher trans-selectivity (cis:trans ≈ 1:2.3) compared to ethanol (1:1.8). Post-reaction purification involves distillation under reduced pressure (110°C/22 mmHg) to isolate the product.

Chemical Reduction of 4-Isopropylcyclohexanone

Borohydride-Mediated Reduction

Sodium borohydride (NaBH4) reduction of 4-isopropylcyclohexanone in alcoholic solvents produces a 1:3.4 cis:trans ratio , favoring the trans isomer. The reaction mechanism involves nucleophilic attack by hydride ions at the carbonyl carbon, with steric effects from the isopropyl group dictating stereoselectivity.

Experimental Conditions

  • Solvent: Methanol/water (4:1 v/v)

  • Temperature: 0–25°C

  • Yield: 89–92%

  • Purification: Ether extraction followed by silica gel chromatography.

Lithium Aluminum Hydride (LiAlH4) Reduction

While less commonly used due to safety concerns, LiAlH4 in anhydrous ether achieves near-quantitative yields but exhibits poorer stereocontrol (cis:trans ≈ 1:1.1).

Biocatalytic Reduction Using Anthracnose Fungi

Fungal Strain Selectivity

Ten anthracnose fungi species were screened for reducing 4-isopropylcyclohexanone to the alcohol. Notable results include:

Fungal Straincis:trans RatioConversion (%)
Colletotrichum lagenarium1:1399.6
C. gloeosporioides1:8.597.2
C. acutatum1:5.389.1

Electrolytic Reduction of Cryptone

Process Overview

Cryptone (4-isopropylcyclohexenone), isolated from Eucalyptus oils, undergoes electrolytic reduction in aqueous ethanol at a lead cathode. This method produces a cis:trans ratio of 1:1.7 with 78–82% yield.

Optimized Conditions

  • Current density: 0.5 A/dm²

  • Temperature: 30–35°C

  • Supporting electrolyte: 10% H₂SO₄

Comparative Analysis of Methods

Yield and Stereoselectivity

Methodcis:trans RatioYield (%)Scalability
Ru/C Hydrogenation1:1.8–1:2.395–98Industrial
NaBH4 Reduction1:3.489–92Laboratory
Biocatalytic1:5.3–1:1389–99Pilot-scale
Electrolytic1:1.778–82Niche

Cost and Environmental Impact

  • Ru/C Hydrogenation: High catalyst cost (~$320/kg Ru) but recyclable for 5–7 cycles.

  • Biocatalytic: Low energy input but requires sterile fermentation infrastructure.

  • Electrolytic: Energy-intensive but utilizes renewable cryptone feedstocks .

Q & A

Basic Research Questions

Q. How are cis- and trans-4-isopropylcyclohexanol isomers synthesized and separated in laboratory settings?

  • Methodology :

  • Enzymatic synthesis : Enzymatic reactions (e.g., ketoreductases) can achieve high stereoselectivity. For example, enzymatic reduction of ketone precursors yields enantiomerically pure alcohols, with reaction conditions optimized for pH, temperature, and cofactor regeneration .
  • Chromatographic separation : Gas chromatography (GC) with polar stationary phases (e.g., packed columns) effectively separates isomers based on boiling points and polarity differences. Preparative high-performance liquid chromatography (HPLC) using chiral columns or hexane/tert-butylmethylether-acetic acid mobile phases resolves isomers at scale .

Q. What analytical techniques are recommended for characterizing cis- and trans-4-isopropylcyclohexanol?

  • Methodology :

  • GC-MS : Combines separation with mass spectral identification, enabling quantification of isomer ratios and purity assessment. Retention indices and fragmentation patterns differentiate isomers .
  • NMR spectroscopy : 1^1H and 13^13C NMR reveal distinct coupling constants and chemical shifts for axial/equatorial hydroxyl groups in cyclohexanol derivatives, confirming stereochemistry .
  • Polarimetry : Measures optical activity to distinguish enantiomers, particularly useful for chiral intermediates in pharmaceutical synthesis .

Q. What are the key physicochemical properties of cis- and trans-4-isopropylcyclohexanol?

  • Methodology :

  • Phase-change data : Differential scanning calorimetry (DSC) determines melting points (e.g., 355.9 K for cis-4-(1,1-dimethylethyl)cyclohexanol) and phase transitions. Boiling points and densities are measured via distillation and pycnometry, respectively .
  • Solubility : Partition coefficients (logP) in octanol/water systems predict bioavailability and environmental persistence. Experimental solubility is assessed using shake-flask methods .

Advanced Research Questions

Q. What metabolic pathways produce cis- and trans-4-isopropylcyclohexanol in toxicological studies?

  • Methodology :

  • In vivo metabolism : Male Fischer-344 rats dosed with isopropylcyclohexane (0.25 g/kg) excrete cis- and trans-4-isopropylcyclohexanol as urinary metabolites. Metabolites are identified via GC-MS and NMR after derivatization (e.g., silylation) .
  • Enzyme assays : Liver microsomal fractions incubated with substrates and NADPH cofactors reveal cytochrome P450-mediated oxidation pathways. Kinetic parameters (Km, Vmax) quantify metabolic efficiency .

Q. How do data contradictions arise in nephrotoxicity studies of branched-chain cyclohexanol derivatives?

  • Methodology :

  • Comparative toxicology : Isopropylcyclohexane induces hyaline droplet nephropathy in male rats, while methylcyclohexane does not. Histopathology and metabolite profiling (e.g., 2-cyclohexylpropionic acid) link structural motifs (e.g., isopropyl groups) to renal toxicity .
  • Dose-response analysis : Subchronic dosing (14-day exposure) identifies threshold effects, with nephrotoxicity correlating with metabolite accumulation in kidney homogenates .

Q. What factors influence the efficiency of enzymatic vs. chemical synthesis of cis- and trans-4-isopropylcyclohexanol?

  • Methodology :

  • Enzymatic optimization : Reaction yield and enantiomeric excess (ee) depend on enzyme source (e.g., ketoreductase mutants), substrate loading, and solvent compatibility. Directed evolution improves catalyst performance .
  • Chemical catalysis : Acid-catalyzed ring-opening or hydrogenation of substituted cyclohexenes may lack stereocontrol, requiring chiral auxiliaries or ligands (e.g., BINAP) to enhance selectivity .

Q. How does stereochemistry impact the biological activity of cis- and trans-4-isopropylcyclohexanol derivatives?

  • Methodology :

  • Structure-activity relationships (SAR) : Trans-isomers exhibit higher conformational flexibility, enhancing binding to biological targets (e.g., enzymes or receptors). Cis-isomers may show steric hindrance, reducing efficacy .
  • Pharmacokinetic studies : Radiolabeled isomers track absorption/distribution differences in vivo. Trans-4-aminocyclohexanol derivatives demonstrate superior blood-brain barrier penetration in neuropharmacology models .

Notes on Data Interpretation

  • Unresolved issues : Pending histopathology data in isopropylcyclohexane studies may clarify metabolite-toxicity correlations .
  • Regulatory considerations : While fragrance safety panels restrict consumer use (e.g., IFRA standards), academic research focuses on mechanistic toxicology and metabolic profiling .

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